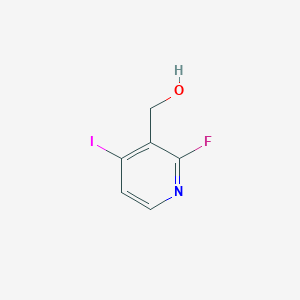

(2-Fluoro-4-iodopyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCZQIGAGKWNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452244 | |

| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171366-19-1 | |

| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: (2-Fluoro-4-iodopyridin-3-yl)methanol

CAS Number: 171366-19-1

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: (2-Fluoro-4-iodopyridin-3-yl)methanol is a halogenated pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, an iodine atom, and a hydroxymethyl group on a pyridine scaffold, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, and explores its potential biological significance based on the activities of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, with data primarily sourced from PubChem.[1][2] These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source |

| CAS Number | 171366-19-1 | [3][4] |

| Molecular Formula | C₆H₅FINO | [1][2] |

| Molecular Weight | 253.01 g/mol | [1][2] |

| IUPAC Name | (2-fluoro-4-iodo-pyridin-3-yl)methanol | [1][2] |

| Canonical SMILES | C1=CN=C(C(=C1I)F)CO | [1][2] |

| InChI Key | FQCZQIGAGKWNEA-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Iodination

This proposed synthesis involves a two-step process starting from 2-fluoropyridine-3-carboxylic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, followed by a regioselective iodination at the C4 position of the pyridine ring.

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Fluoropyridin-3-yl)methanol

-

Materials: 2-Fluoropyridine-3-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 2-fluoropyridine-3-carboxylic acid in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ or BH₃-THF in THF to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with diethyl ether.

-

Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (2-fluoropyridin-3-yl)methanol.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: (2-Fluoropyridin-3-yl)methanol, Iodine (I₂), Periodic acid (H₅IO₆), sulfuric acid (H₂SO₄), acetic acid, water, sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), ethyl acetate, brine, sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve (2-fluoropyridin-3-yl)methanol in a mixture of acetic acid and water.

-

Add iodine and periodic acid to the solution.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the temperature.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the broader class of pyridinylmethanol derivatives has shown significant activity in modulating key signaling pathways, suggesting potential therapeutic applications for this compound.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][7] TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons and is implicated in pain sensation, inflammation, and skin disorders.[1][7]

Signaling Pathway:

Activation of TRPV3 by stimuli such as heat leads to an influx of calcium ions (Ca²⁺). This influx triggers downstream signaling cascades, including the release of pro-inflammatory mediators and neurotransmitters, contributing to pain and inflammation. Pyridinylmethanol derivatives can block the TRPV3 channel, thereby inhibiting this Ca²⁺ influx and mitigating the subsequent pathological effects.

Figure 2. Potential inhibition of the TRPV3 signaling pathway.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted 2-pyridinemethanol derivatives have also been investigated as potent and selective inhibitors of Phosphodiesterase-4 (PDE4).[3][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.

Signaling Pathway:

In inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors and other signaling molecules. This leads to a reduction in the production and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Figure 3. Potential inhibition of the PDE4-mediated cAMP degradation.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol to enable its production in sufficient quantities for further studies.

-

Conducting comprehensive biological screening to identify its specific molecular targets and elucidate its mechanism of action.

-

Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to improve potency and selectivity.

-

Investigating its potential efficacy in preclinical models of diseases where targets such as TRPV3 and PDE4 are implicated.

This compound is a chemical entity with significant, yet largely unexplored, potential in drug discovery. Its structural features make it an ideal candidate for the synthesis of diverse compound libraries. Based on the known biological activities of related pyridinylmethanol derivatives, it is plausible that this compound could act as a modulator of important signaling pathways, such as those involving TRPV3 and PDE4. Further research is warranted to fully characterize its synthetic accessibility and biological profile, which could pave the way for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H5FINO | CID 11021396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rndmate.com [rndmate.com]

- 5. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TRPV3: Structure, Diseases and Modulators [mdpi.com]

In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic building block, (2-Fluoro-4-iodopyridin-3-yl)methanol. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural features, which make it a valuable intermediate for the synthesis of complex molecular scaffolds.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 171366-19-1 | [1] |

| Molecular Formula | C₆H₅FINO | [1] |

| Molecular Weight | 253.01 g/mol | [1] |

| Exact Mass | 252.93999 Da | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of the hydroxymethyl group onto a pre-functionalized 2-fluoro-4-iodopyridine ring.

A potential synthetic workflow is outlined below:

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Lithiation: 2-Fluoro-4-iodopyridine would be dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be added dropwise to deprotonate the 3-position of the pyridine ring, forming a lithiated intermediate.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would then be added to the reaction mixture. The lithiated intermediate would attack the carbonyl carbon of DMF, leading to the formation of an aldehyde precursor after acidic workup.

-

Reduction: The resulting 2-fluoro-4-iodo-3-pyridinecarboxaldehyde would be reduced to the corresponding alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoropyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor. The presence of an iodine atom provides a reactive handle for further diversification through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

While no specific biological activity has been reported for this compound itself, its structural motifs are present in molecules with known biological activities. For instance, fluorinated pyridines are key components of various kinase inhibitors targeting pathways involved in cancer and other diseases.

The logical relationship for its potential use in kinase inhibitor synthesis is depicted below:

Figure 2: Logical workflow for the application of this compound in kinase inhibitor discovery.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its experimental properties, optimize its synthesis, and explore its potential in drug discovery programs.

References

An In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic applications of (2-Fluoro-4-iodopyridin-3-yl)methanol, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a substituted pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 3-position. The presence of multiple functional groups, particularly the reactive iodine and fluorine atoms, makes it a valuable building block in medicinal chemistry and material science.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅FINO | [PubChem][1] |

| Molecular Weight | 253.01 g/mol | [PubChem][1] |

| IUPAC Name | (2-fluoro-4-iodo-3-pyridinyl)methanol | [PubChem][1] |

| CAS Number | 171366-19-1 | [PubChem][1] |

| Monoisotopic Mass | 252.93999 Da | [PubChem][1] |

Potential Synthetic Applications and Experimental Protocols

The following are generalized experimental protocols for these types of reactions, adapted for a substrate like this compound. These protocols are based on established methodologies for similar halogenated pyridines.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add the degassed mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-substituted product.

General Protocol for Sonogashira Coupling

This protocol outlines a typical procedure for the palladium- and copper-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF and triethylamine to the flask.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-substituted product.

Visualizing Synthetic Potential

The following diagram illustrates the potential of this compound as a scaffold in organic synthesis, highlighting its utility in palladium-catalyzed cross-coupling reactions to generate more complex molecules.

Caption: Synthetic pathways using this compound.

Signaling Pathways

Currently, there is no specific information available in the cited literature that directly implicates this compound in any biological signaling pathways. However, halogenated pyridines are recognized as important pharmacophores in the development of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The structural motifs present in this molecule make it a candidate for further investigation in this area. Researchers may find this compound to be a useful starting point for the synthesis of novel kinase inhibitors, which could then be used to probe various signaling cascades.

References

Synthesis Pathway for (2-Fluoro-4-iodopyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-Fluoro-4-iodopyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formylation of a fluorinated iodopyridine, followed by the reduction of the resulting aldehyde to the desired primary alcohol. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the introduction of a formyl group at the 3-position of a 2-fluoro-4-iodopyridine precursor to yield 2-Fluoro-4-iodopyridine-3-carbaldehyde. The subsequent step is the selective reduction of this aldehyde to the corresponding primary alcohol, this compound.

Caption: Overall synthesis workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate aldehyde and the physical properties of the starting material and final product.

Table 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-3-iodopyridine | |

| Product | 4-Iodo-2-fluoro-3-formylpyridine | [1] |

| Yield | 96% | [1] |

| Purity | 99.3% (Gas Chromatography) | [1] |

Table 2: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Fluoro-4-iodopyridine-3-carbaldehyde | C6H3FINO | 251.00 | White powder | 153034-82-3[2] |

| This compound | C6H5FINO | 253.01 | Not specified | 171366-19-1[3] |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde

This procedure details the formylation of 2-fluoro-3-iodopyridine to yield the intermediate aldehyde.

Reaction Scheme:

Experimental Procedure: [1]

-

Charging the Reactor: In an autoclave, combine 154 g of 2-fluoro-3-iodopyridine, 616 g of ethyl formate, and 85.4 g of calcium carbonate.

-

Inerting the Atmosphere: Seal the autoclave and replace the internal atmosphere with nitrogen.

-

Reaction: With stirring, gradually heat the mixture to 115°C. Maintain this temperature for approximately 8 hours, or until the pressure inside the autoclave no longer increases, indicating the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, extract it three times with 100 mL of dichloroethane.

-

Isolation: Combine the organic phases, remove the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain 106.3 g of 2-Fluoro-4-iodopyridine-3-carbaldehyde as an off-white solid.

Step 2: Synthesis of this compound

This section outlines the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride. This is a general procedure adapted for this specific substrate.

Reaction Scheme:

Experimental Procedure:

-

Dissolving the Aldehyde: In a round-bottom flask, dissolve 2-Fluoro-4-iodopyridine-3-carbaldehyde in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution while stirring. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose the excess sodium borohydride and the borate esters.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Mandatory Visualizations

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Physical and Chemical Properties of (2-Fluoro-4-iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-iodopyridin-3-yl)methanol is a halogenated pyridinemethanol derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom, an iodine atom, and a hydroxymethyl group on the pyridine ring provides a unique combination of properties and reactive sites for synthetic elaboration. This document provides a technical overview of the known physical and chemical properties of this compound, intended to serve as a resource for researchers utilizing this molecule in their work. Pyridine derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The structural formula of this compound is presented below:

Molecular Formula: C₆H₅FINO[1]

CAS Number: 171366-19-1[1]

Physical Properties

| Property | Value | Source |

| Molecular Weight | 253.01 g/mol | PubChem[1] |

| Exact Mass | 252.93999 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a logical and commonly employed synthetic route would involve the reduction of the corresponding aldehyde, 2-fluoro-4-iodopyridine-3-carboxaldehyde.

Proposed Synthetic Pathway

The synthesis can be visualized as a single-step reduction of the aldehyde precursor.

Caption: Proposed synthetic route to this compound.

General Experimental Protocol for Aldehyde Reduction

The following is a generalized protocol for the reduction of a pyridine carboxaldehyde to a pyridinemethanol, which can be adapted for the synthesis of the title compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Fluoro-4-iodopyridine-3-carboxaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran or diethyl ether for LiAlH₄)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous solution of ammonium chloride (for quenching LiAlH₄ reactions)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure using Sodium Borohydride (Illustrative):

-

Dissolve 2-fluoro-4-iodopyridine-3-carboxaldehyde in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).

-

Quench the reaction by the slow addition of deionized water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography on silica gel.

Note: Reactions involving LiAlH₄ require strictly anhydrous conditions and are typically quenched by the careful, sequential addition of water and an aqueous base.

Spectral Data

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed literature. Researchers synthesizing this compound will need to perform their own spectral characterization.

Applications in Drug Discovery

While specific biological activities or signaling pathway involvement for this compound have not been reported, substituted pyridinemethanol derivatives are a well-established class of compounds in medicinal chemistry. The pyridine moiety can act as a bioisostere for a phenyl ring and the nitrogen atom can serve as a hydrogen bond acceptor. The hydroxymethyl group provides a point for further derivatization or can participate in hydrogen bonding interactions with biological targets. The fluorine and iodine atoms can be used to modulate pharmacokinetic properties and provide handles for further synthetic transformations, such as cross-coupling reactions. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antiviral agents.

Logical Workflow for Characterization

For researchers who have synthesized this compound, a standard workflow for characterization would be as follows:

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion

This compound is a compound with potential utility in the synthesis of more complex molecules for pharmaceutical and agrochemical research. While detailed experimental data on its physical properties and a specific, verified synthesis protocol are currently lacking in the public domain, this guide provides a summary of its computed properties and a logical approach to its synthesis and characterization based on established chemical principles. Further research is required to fully elucidate the experimental physical properties and potential biological activities of this compound.

References

(2-Fluoro-4-iodopyridin-3-yl)methanol: A Technical Guide to its Spectral Characteristics

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and other spectral data for the compound (2-Fluoro-4-iodopyridin-3-yl)methanol. Due to the limited availability of public domain raw experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Compound Identification

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅FINO |

| Molecular Weight | 253.01 g/mol |

| CAS Number | 171366-19-1[1][2] |

Predicted Spectral Data

The following tables summarize the predicted NMR, mass spectrometry, and IR spectral data for this compound. These predictions are derived from the chemical structure and comparison with similar fluorinated and iodinated pyridine derivatives.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~8.10 | d | 1H | H-6 | J(H-6, H-5) ≈ 5.0 |

| ~7.50 | d | 1H | H-5 | J(H-5, H-6) ≈ 5.0 |

| ~4.80 | s | 2H | -CH₂OH | |

| ~2.50 | br s | 1H | -OH |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹J(C-F) ≈ 240) | C-2 |

| ~150 | C-6 |

| ~140 | C-5 |

| ~130 | C-3 |

| ~95 (d, ²J(C-F) ≈ 35) | C-4 |

| ~60 | -CH₂OH |

Mass Spectrometry (Electron Ionization, EI)

| m/z | Interpretation |

| 253 | [M]⁺ (Molecular Ion) |

| 222 | [M - CH₂OH]⁺ |

| 126 | [M - I]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1250-1000 | C-O stretch (primary alcohol) |

| 1100-1000 | C-F stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative.

-

Esterification: 2-Fluoro-4-iodonicotinic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

-

Reduction: The methyl 2-fluoro-4-iodonicotinate is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C, and a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the careful addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.

-

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Workflow and Pathway Diagrams

Caption: Synthetic workflow for this compound.

References

Commercial Suppliers and Synthetic Utility of (2-Fluoro-4-iodopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-iodopyridin-3-yl)methanol (CAS No. 171366-19-1) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of multiple reactive sites: a fluorine atom, which can enhance metabolic stability and binding affinity of target molecules; an iodine atom, which is an excellent leaving group for cross-coupling reactions; and a primary alcohol, which can be further functionalized. This guide provides an overview of commercial suppliers and key synthetic applications of this versatile reagent.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| BLDpharm | 171366-19-1 | Information available upon request | Various |

| Molchemical | 171366-19-1 | 98% | 500g |

| Reagentia | 171366-19-1 | Information available upon request | 250 mg, 1 g, 5 g, 25 g |

| SciSupplies | 171366-19-1 | 95.0% | 1g |

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, particularly in the construction of biaryl and aryl-alkyne scaffolds found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the iodopyridine and a boronic acid or ester. This reaction is widely used in the synthesis of kinase inhibitors, where the pyridine moiety can act as a hinge-binding motif.[1][2]

A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.

References

An In-depth Technical Guide to the Safety and Handling of (2-Fluoro-4-iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Fluoro-4-iodopyridin-3-yl)methanol (CAS No. 171366-19-1), a key building block in pharmaceutical research and development. The following sections detail the compound's properties, potential hazards, safe handling procedures, and emergency protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in a laboratory setting.

| Property | Value | Source |

| CAS Number | 171366-19-1 | [1][2][3][4] |

| Molecular Formula | C₆H₅FINO | [5] |

| Molecular Weight | 253.01 g/mol | [5] |

| Appearance | Solid (form not specified) | [1] |

| Purity | 98% | [3] |

| Solubility | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available |

Hazard Identification and Safety Precautions

While a comprehensive, officially reviewed Safety Data Sheet (SDS) for this compound is not widely available, a product information sheet from a commercial supplier provides key safety information.[1] The hazards associated with structurally similar fluorinated and iodinated compounds should also be considered.

2.1. GHS Hazard Statements and Precautionary Statements

Based on available information for this and related compounds, the following classifications should be considered:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6]

-

IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

2.2. General Hazards of Related Compounds

-

Fluorinated Pyridines: The introduction of fluorine into organic molecules can significantly alter their chemical and toxicological properties.[7][8] While often enhancing metabolic stability, the C-F bond can, under certain conditions, be metabolically cleaved, potentially releasing fluoride ions.[8] Chronic exposure to high levels of fluoride can have adverse health effects.[9] Some fluorinated compounds have been shown to be carcinogenic or have other hazardous health effects.[10]

-

Iodinated Aromatic Compounds: Iodinated compounds can be toxic and may cause damage to the thyroid through prolonged or repeated exposure if swallowed. Care should be taken to avoid the release of iodine vapor, which is a respiratory irritant.[11]

Safe Handling and Storage

A logical workflow for the safe handling and use of this compound is essential to minimize exposure and ensure laboratory safety.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Some suppliers recommend cold-chain transportation.[2]

Experimental Protocols

4.1. Hypothetical Synthesis of this compound

Step 1: Synthesis of 3-Fluoro-4-iodopyridine (Adapted from a known procedure) [12]

-

Reaction: Diazotization of 3-fluoro-4-aminopyridine followed by iodination.

-

Materials: 3-fluoro-4-aminopyridine, concentrated sulfuric acid, sodium nitrite, potassium iodide, deionized water, ethyl acetate, sodium thiosulfate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a flask equipped with a stirrer and thermometer, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath.

-

Add 3-fluoro-4-aminopyridine portion-wise, maintaining a low temperature.

-

Cool the solution to 0-5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the aminopyridine solution, keeping the temperature between 0-5 °C.

-

Stir for an additional 30 minutes at 0-5 °C.

-

Prepare a solution of potassium iodide in deionized water.

-

Add the diazonium salt solution to the potassium iodide solution, controlling the rate of addition.

-

Allow the reaction to warm to room temperature and then heat to facilitate the reaction.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-4-iodopyridine.

-

Purify by column chromatography or recrystallization.

-

Step 2: Formylation of 3-Fluoro-4-iodopyridine (Hypothetical)

This step would likely involve a directed ortho-metalation followed by quenching with an electrophilic formylating agent (e.g., N,N-dimethylformamide).

Step 3: Reduction of 2-Fluoro-4-iodopyridine-3-carbaldehyde to this compound (Hypothetical)

-

Reaction: Reduction of the aldehyde to the primary alcohol.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation.

-

Solvent: Methanol or ethanol.

-

General Procedure:

-

Dissolve 2-fluoro-4-iodopyridine-3-carbaldehyde in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

4.2. Purification

-

Column Chromatography: A silica gel column using a gradient of hexane and ethyl acetate is a suitable method for purification.[12]

-

Recrystallization: A mixture of hexane and ethyl acetate or ethanol and water can be effective for recrystallization.[12]

Emergency Procedures

5.1. First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[13]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

5.3. Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[6]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[6]

-

Methods for Cleaning Up: Sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[6]

Toxicological Information

Specific toxicological data for this compound is not available. The information provided is based on general principles of toxicology and data for related compounds.

-

Acute Effects: As indicated by the GHS classifications for similar compounds, acute exposure may cause irritation to the skin, eyes, and respiratory system. Ingestion, inhalation, or significant skin absorption could be harmful.

-

Chronic Effects: The long-term effects of exposure have not been studied. Chronic exposure to other fluorinated compounds has been linked to potential health concerns.[9][10] Prolonged or repeated exposure to iodinated compounds may affect the thyroid.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the chemical and its container at an approved waste disposal plant.[6]

Disclaimer

This document is intended as a guide and is based on the best available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

- 1. chemscene.com [chemscene.com]

- 2. 171366-19-1|this compound|BLD Pharm [bldpharm.com]

- 3. (2-fluoro-4-iodopyridin-3-yl)methanol171366-19-1,Purity98%_Molchemical [molbase.com]

- 4. rndmate.com [rndmate.com]

- 5. This compound | C6H5FINO | CID 11021396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extensive use of fluorinated substances with potentially harmful effects - DTU National Food Institute [food.dtu.dk]

- 11. edvotek.com [edvotek.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol: A Key Intermediate in Lorlatinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-iodopyridin-3-yl)methanol is a crucial heterocyclic building block in the field of medicinal chemistry. Its significance is primarily associated with its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). The unique substitution pattern of a fluorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring makes it a versatile scaffold for the construction of complex macrocyclic structures like Lorlatinib. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₅FINO | PubChem[1] |

| Molecular Weight | 253.01 g/mol | PubChem[1] |

| CAS Number | 171366-19-1 | PubChem[1] |

| IUPAC Name | (2-fluoro-4-iodo-3-pyridinyl)methanol | PubChem[1] |

| Computed XLogP3-AA | 1.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a simpler pyridine derivative. Based on available literature, a plausible and documented synthetic route involves the formylation of a di-halogenated pyridine followed by the reduction of the resulting aldehyde.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 2-fluoro-3-iodopyridine.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carboxaldehyde

This procedure is based on a documented catalytic esterolysis reaction.

Materials:

-

2-Fluoro-3-iodopyridine

-

Ethyl formate

-

Calcium carbonate

-

Autoclave

Procedure:

-

Charge an autoclave with 2-fluoro-3-iodopyridine, ethyl formate (mass ratio of 4:1 to the pyridine), and calcium carbonate (1.1 molar equivalents relative to the pyridine).

-

Seal the autoclave and replace the internal atmosphere with nitrogen.

-

With stirring, slowly heat the reaction mixture to 115 °C.

-

Maintain the reaction at this temperature for approximately 8 hours, or until the internal pressure ceases to rise, indicating the completion of the reaction.

-

After cooling, the crude product can be purified.

Quantitative Data for Step 1:

| Parameter | Value |

| Yield | Up to 96% |

| Purity | 99.3% |

Step 2: Synthesis of this compound

Materials:

-

2-Fluoro-4-iodopyridine-3-carboxaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-fluoro-4-iodopyridine-3-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (typically 1.1 to 1.5 molar equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by silica gel column chromatography if necessary.

Note: Quantitative data for this specific reduction (yield, purity) is not available in the reviewed literature and would need to be determined experimentally.

Role in Drug Development: The Synthesis of Lorlatinib

This compound is a critical building block in the convergent synthesis of Lorlatinib. In the overall synthetic strategy, this intermediate is typically activated and then coupled with other fragments to construct the complex macrocyclic core of the drug.

The logical relationship of this intermediate in the broader synthesis of Lorlatinib is illustrated below.

Caption: Role of this compound in Lorlatinib synthesis.

The hydroxyl group of this compound is typically activated, for instance, by conversion to a mesylate or tosylate, to facilitate a nucleophilic substitution reaction with another key fragment of the Lorlatinib molecule. The iodine atom on the pyridine ring serves as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are instrumental in the later stages of the synthesis to form the macrocycle.

Conclusion

This compound is a high-value intermediate in modern pharmaceutical synthesis, with its primary application being the construction of the potent ALK/ROS1 inhibitor, Lorlatinib. While detailed experimental data for its synthesis and characterization are not extensively published in readily accessible literature, its preparation can be reliably achieved through a two-step process involving the formylation of 2-fluoro-3-iodopyridine followed by the reduction of the resulting aldehyde. The strategic placement of the fluoro, iodo, and hydroxymethyl functional groups provides medicinal chemists with the necessary tools to assemble complex and biologically active molecules. Further research and publication of detailed experimental procedures and characterization data for this compound would be beneficial to the broader scientific community.

References

An In-depth Technical Guide on (2-Fluoro-4-iodopyridin-3-yl)methanol: Discovery, Synthesis, and Role in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for (2-Fluoro-4-iodopyridin-3-yl)methanol, a key fluorinated pyridine building block in modern medicinal chemistry. Its significance is primarily derived from its role as a crucial intermediate in the synthesis of the potent MEK inhibitor, Trametinib. This document details its physicochemical properties, outlines the synthetic pathways to its precursor and the inferred final reduction step, and contextualizes its importance within the broader landscape of cancer drug discovery.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the research and synthesis of the targeted cancer therapeutic, Trametinib. Trametinib, a selective allosteric inhibitor of MEK1 and MEK2, is a critical component in the treatment of various cancers, particularly melanoma with BRAF mutations. The journey to develop potent and selective MEK inhibitors spurred the synthesis of novel heterocyclic intermediates, among which this compound emerged as a vital structural component.

The initial disclosure of Trametinib and its synthetic routes can be traced back to the patent application WO2005121142, which laid the groundwork for the subsequent exploration and optimization of its manufacturing process. While this foundational document does not explicitly detail the synthesis of this compound, it describes the synthesis of related structures that point towards its use as a key building block. The history of this compound is therefore not one of independent discovery but rather a development driven by the needs of a larger drug discovery program.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with data aggregated from various chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 171366-19-1 | PubChem |

| Molecular Formula | C₆H₅FINO | PubChem |

| Molecular Weight | 253.01 g/mol | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step process, culminating in the reduction of its aldehyde precursor, 2-fluoro-4-iodopyridine-3-carbaldehyde.

Synthesis of the Precursor: 2-Fluoro-4-iodopyridine-3-carbaldehyde

The synthesis of the aldehyde precursor is a critical first step. While various methods for the formylation of pyridines exist, a common route involves the ortho-lithiation of a substituted pyridine followed by quenching with an electrophilic formylating agent.

Experimental Protocol (Inferred from similar syntheses):

-

Starting Material: 2-Fluoro-4-iodopyridine.

-

Step 1: Lithiation. A solution of 2-fluoro-4-iodopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Step 2: Addition of a Strong Base. A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The base selectively deprotonates the pyridine ring at the position ortho to the fluorine atom (C-3), which is the most acidic proton.

-

Step 3: Formylation. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.

-

Step 4: Quench. The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride solution) to hydrolyze the intermediate and yield the desired aldehyde, 2-fluoro-4-iodopyridine-3-carbaldehyde.

-

Step 5: Purification. The crude product is then purified using standard laboratory techniques, such as extraction and column chromatography.

Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation in organic chemistry, commonly achieved using a mild reducing agent.

Experimental Protocol (General Procedure):

-

Starting Material: 2-Fluoro-4-iodopyridine-3-carbaldehyde.

-

Step 1: Dissolution. The aldehyde is dissolved in a suitable protic solvent, typically methanol or ethanol.

-

Step 2: Reduction. The solution is cooled in an ice bath, and a mild reducing agent, most commonly sodium borohydride (NaBH₄), is added portion-wise. The reaction is typically stirred at a low temperature for a period of time, and then allowed to warm to room temperature to ensure complete conversion.

-

Step 3: Quench and Work-up. The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Step 4: Purification. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Role in Drug Development: The Synthesis of Trametinib

This compound serves as a critical building block in the synthesis of Trametinib. While the full synthetic route of Trametinib is complex and involves multiple steps, the incorporation of the (2-fluoro-4-iodophenyl) moiety originates from intermediates derived from this alcohol. The presence of the fluorine and iodine atoms on the pyridine ring allows for further functionalization and coupling reactions to construct the final complex structure of the drug molecule.

The development of Trametinib and its impact on cancer treatment underscore the importance of having access to a diverse range of functionalized heterocyclic intermediates. The synthesis of molecules like this compound is a testament to the enabling power of synthetic organic chemistry in the field of drug discovery.

Signaling Pathways and Logical Relationships

The therapeutic effect of Trametinib, for which this compound is a key precursor, is achieved through the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.

Below is a diagram illustrating the logical flow of the synthesis of this compound and its role as a precursor to Trametinib, which in turn inhibits a key signaling pathway in cancer.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2-Fluoro-4-iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Fluoro-4-iodopyridin-3-yl)methanol with various boronic acids or esters. This reaction is a powerful method for the synthesis of 4-aryl or 4-heteroaryl-substituted (2-fluoropyridin-3-yl)methanol derivatives, which are valuable intermediates in the development of novel pharmaceuticals. The protocol is based on established methodologies for the Suzuki coupling of functionalized iodopyridines.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heterobiaryl scaffolds.[5][6][7][8] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[9][10]

This compound is a functionalized building block where the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds.[1][4] This allows for selective coupling at the 4-position of the pyridine ring under relatively mild conditions. The presence of the fluoro and hydroxymethyl groups may influence the electronic properties and reactivity of the molecule, and the choice of reaction conditions is crucial for a successful transformation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (3:1), or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction vessel.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-Fluoro-4-arylpyridin-3-yl)methanol.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of iodopyridine derivatives, which can be used as a starting point for the optimization of the reaction with this compound.

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% |

| Base | K₂CO₃, K₃PO₄, or Na₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (3:1) | Degassed |

| Temperature | 80 - 100 °C | Optimization may be required. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |

Troubleshooting

-

Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Ensure that the reagents and solvents are anhydrous and properly degassed. The choice of base can also be critical, and screening different bases may be beneficial.[11]

-

Homocoupling of Boronic Acid: This side product can form in the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are thoroughly degassed.[11]

-

Dehalogenation: The starting iodopyridine may undergo dehalogenation. Using milder reaction conditions (lower temperature, shorter reaction time) might mitigate this side reaction.[11]

-

Protodeborylation of Boronic Acid: Pyridylboronic acids can be unstable. Using milder bases or anhydrous conditions can sometimes reduce this side reaction.[11][12]

Visualizations

Experimental Workflow

Caption: Workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Reaction with (2-Fluoro-4-iodopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures.[1][2] The substrate, (2-Fluoro-4-iodopyridin-3-yl)methanol, is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction enables the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. The fluorinated pyridine scaffold is prevalent in many biologically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] This document provides a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, based on established procedures for structurally similar compounds.[1][3][4]

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

The palladium cycle begins with the oxidative addition of the aryl iodide, this compound, to a Pd(0) species to form a Pd(II) complex.[6] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[6] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[6] The final step is reductive elimination from the resulting palladium complex to yield the desired 4-alkynyl-2-fluoro-3-(hydroxymethyl)pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][6]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0–3.0 equiv)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40–60 °C) may be necessary. Reaction times can vary from 2 to 24 hours.[3]

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-fluoro-3-(hydroxymethyl)pyridine.

-

Data Presentation

The following table summarizes typical quantitative data for the Sonogashira reaction of this compound. The values are illustrative and may vary depending on the specific terminal alkyne and optimized reaction conditions.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 equiv | |

| Terminal Alkyne | 1.2 equiv | A slight excess is used to ensure complete consumption of the starting material. |

| Catalysts | ||

| Pd(PPh₃)₂Cl₂ | 2.5 mol% | Other palladium sources like Pd(PPh₃)₄ can also be used.[5] |

| CuI | 5.0 mol% | Co-catalyst to facilitate the reaction at milder temperatures.[5] |

| Base & Solvent | ||

| Triethylamine (Et₃N) | 2.5 equiv | Acts as both a base and can be a co-solvent. |

| Tetrahydrofuran (THF) | 0.1 - 0.5 M | A common solvent for Sonogashira reactions.[8] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 50 °C | Heating may be required for less reactive substrates. |

| Reaction Time | 4 - 18 hours | Monitored by TLC or LC-MS. |

| Outcome | ||

| Yield | 75 - 95% | Isolated yield after purification. |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. jk-sci.com [jk-sci.com]

Application Notes and Protocols: (2-Fluoro-4-iodopyridin-3-yl)methanol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (2-Fluoro-4-iodopyridin-3-yl)methanol as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 2-fluoropyridine moiety is a recognized approach in medicinal chemistry to enhance binding affinity and modulate the physicochemical properties of drug candidates. The iodine atom at the 4-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, while the hydroxymethyl group at the 3-position offers a site for further functionalization or can participate in crucial hydrogen-bonding interactions within the kinase active site.

This application note will focus on the synthesis of representative inhibitors for two important cancer targets: Polo-like kinase 1 (PLK1) and Discoidin Domain Receptor 1 (DDR1).

Application in Polo-like Kinase 1 (PLK1) Inhibitor Synthesis